4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine
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Overview
Description
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring. The compound has shown potential in various scientific research fields, particularly in medicinal chemistry due to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine typically involves multiple steps. One common method includes the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . This process often requires base-mediated conditions and specific reagents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrrolopyridine core.
Scientific Research Applications
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including inhibition of specific enzymes.
Industry: Its derivatives are explored for use in developing new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in signal transduction pathways that regulate cell proliferation, migration, and survival. By inhibiting these receptors, the compound can interfere with cancer cell growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their FGFR inhibitory activities.
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring and have shown various biological activities.
Uniqueness
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern and methoxy group, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H11N5O |
---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
4-(5-methoxypyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-11-3-2-9-8(15-11)5-7-17(9)10-4-6-14-12(13)16-10/h2-7H,1H3,(H2,13,14,16) |
InChI Key |
VQZRWFSXLXJYDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)N(C=C2)C3=NC(=NC=C3)N |
Origin of Product |
United States |
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